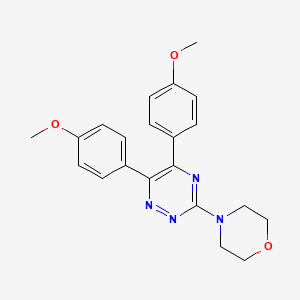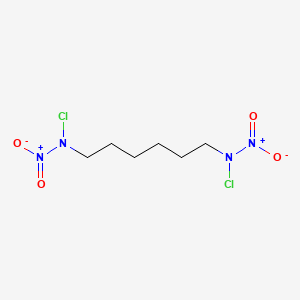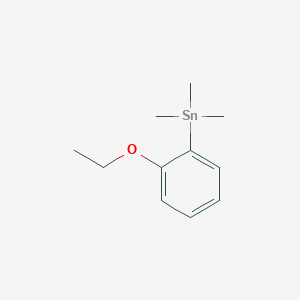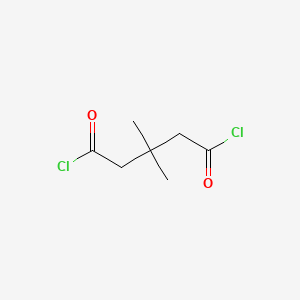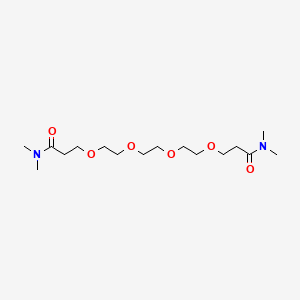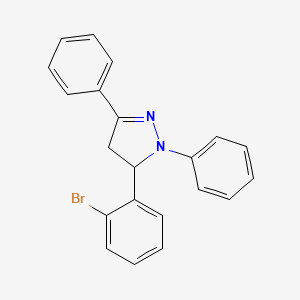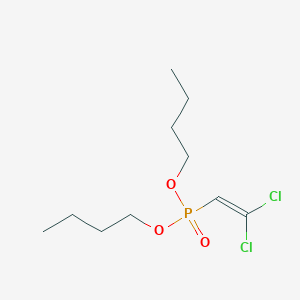
Dibutyl (2,2-dichloroethenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (2,2-dichloroethenyl)phosphonate is a chemical compound with the molecular formula C10H18Cl2O3P It is an organophosphorus compound that contains a phosphonate group bonded to a 2,2-dichloroethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of dibutyl phosphite with 2,2-dichloroethenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dibutyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The 2,2-dichloroethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl (2,2-dichloroethenyl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl (2,2-dichloroethenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibutyl (2,2-dichloroethenyl)phosphonate include:
- Dibutyl phosphite
- Dibutyl hydrogen phosphite
- Dibutyl phosphonate
Uniqueness
This compound is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
54557-46-9 |
|---|---|
Molecular Formula |
C10H19Cl2O3P |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
1-[butoxy(2,2-dichloroethenyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H19Cl2O3P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
RBERZGUKBLVDMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C=C(Cl)Cl)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
